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Compound of Interest

Compound Name: NP213

Cat. No.: B1679984

Introduction

NP213 (Novexatin®) is a novel, synthetic antimicrobial peptide designed for the topical
treatment of fungal infections, particularly onychomycosis.[1][2] It is a water-soluble, cyclic
peptide that functions by rapidly disrupting the fungal plasma membrane, leading to cell lysis
and death, while leaving the fungal cell wall largely intact.[1][3] This unique mode of action
presents a challenge for traditional microscopy-based assessments of antifungal efficacy.
Standard techniques such as potassium hydroxide (KOH) preparation, Calcofluor white (CFW),
or Periodic Acid-Schiff (PAS) staining identify fungi by binding to components of the cell wall.[1]
Since NP213-killed fungi retain their cell walls, these methods can produce a positive result for
fungal presence, despite the organisms being non-viable.[1][2] This can lead to an inaccurate
assessment of NP213's therapeutic effectiveness, especially in short-term clinical studies
where the dead fungal material has not yet been cleared by nail growth.[1]

Therefore, it is crucial for researchers, scientists, and drug development professionals to
employ microscopy techniques that can differentiate between viable and non-viable fungi by
assessing membrane integrity or observing ultrastructural damage. This document provides
detailed protocols for advanced and viability-specific microscopy techniques to accurately
visualize the effects of NP213 treatment.

Recommended Microscopy Techniques

To accurately assess the fungicidal activity of NP213, techniques that go beyond simple cell
wall visualization are required. The recommended methods focus on evaluating cell membrane

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1679984?utm_src=pdf-interest
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://academic.oup.com/mmy/article-pdf/58/8/1064/34245499/myaa015.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://journals.asm.org/doi/10.1128/aac.02117-18
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://academic.oup.com/mmy/article-pdf/58/8/1064/34245499/myaa015.pdf
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/product/b1679984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

integrity and ultrastructural morphology.

e Transmission Electron Microscopy (TEM): This is the gold standard for visualizing the
subcellular effects of NP213. TEM allows for high-resolution imaging of the fungal cell's
internal structures, providing clear evidence of plasma membrane disruption, separation of
the plasma membrane from the cell wall, and the loss of intracellular contents, resulting in
non-viable "hyphal ghosts".[3]

e Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of
fungi. Following NP213 treatment, SEM analysis can reveal a flattened appearance of the
hyphae, which indicates a loss of internal cellular turgor and cytoplasmic volume, consistent
with cell death.[4]

» Fluorescence Microscopy with Viability Stains: This method is essential for a more rapid
assessment of cell death.

o Propidium lodide (PI) Staining: Propidium iodide is a fluorescent dye that cannot cross the
membrane of live cells. It intercalates with the DNA of cells with compromised
membranes, emitting a red fluorescence. This technique directly confirms the membrane-
permeabilizing mechanism of NP213 and provides a clear distinction between live
(unstained) and dead (red-stained) fungal cells.[3]

Data Presentation
Quantitative Assessment of NP213 Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies,
highlighting the discrepancy between culture-based outcomes and traditional microscopy.

Table 1: Clinical Trial Efficacy of NP213 (Applied Daily for 28 Days)
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Outcome:
Mild-to- Outcome: All
. Assessment .
Study Phase Duration Moderate Onychomycosi
Method . .
Onychomycosi s Patients
s Patients
Phase lla (Study )
1 180 Days Fungal Culture 43.3% Negative -
Phase lla (Study )
2) 360 Days Fungal Culture - 56.5% Negative
Phase lla Microscopy Less Conclusive Less Conclusive
< 12 Months
(General) (CFW/KOH) Results Results

Data sourced from references[1][2]. Microscopy results are noted as "less conclusive" because
they stain both viable and non-viable fungi.

Table 2: In Vitro Fungicidal Activity of NP213 against T. rubrum

NP213 Time to >99.9% Kill
Assay Fungal Form ] .
Concentration (3-log reduction)
Time-Kill Kinetics Spores 100 mg/ml 3to 4 hours
Time-Kill Kinetics Hyphae 100 mg/ml 3to 4 hours

Data sourced from reference][3].

Experimental Protocols
Protocol 1: Transmission Electron Microscopy (TEM) of
Fungal Cells

This protocol is adapted from methodologies used to study Trichophyton rubrum treated with
NP213.[1][2]
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1. Fungal Culture and Treatment: a. Grow T. rubrum in Roswell Park Memorial Institute (RPMI)
1640 medium for 7 days at 30°C. b. Expose the fungi to NP213 (e.g., 2000 mg/L) or a vehicle
control (sterile deionized water) for a defined period (e.g., 6 hours) at 30°C.

2. Fixation: a. Pellet the fungal cells by centrifugation. b. Resuspend the cells in a 2.5%
glutaraldehyde solution and incubate to fix the cellular structures.

3. Dehydration: a. Dehydrate the fixed cells through a graded series of ethanol (e.g., 50%,
70%, 90%, 100%). b. Follow with an acetone series to remove the ethanol.

4. Embedding: a. Infiltrate the dehydrated cells with wax resin. b. Embed the cells in fresh wax
resin and allow to polymerize.

5. Sectioning and Staining: a. Cut ultra-thin sections (approximately 90 nm) using an
ultramicrotome. b. Mount the sections onto copper grids. c. Stain the sections with uranyl
acetate and lead citrate to enhance contrast.

6. Imaging: a. Acquire micrographs using a Transmission Electron Microscope (e.g., JEM-1400
TEM). b. Look for key indicators of NP213 activity: plasma membrane lysis, separation from the
cell wall, and loss of cytoplasmic content.[1][3]

Protocol 2: Propidium lodide (PI) Viability Staining

This protocol assesses membrane integrity as a marker for cell viability.[3]

1. Fungal Culture and Treatment: a. Prepare a suspension of fungal spores (e.g., T. rubrum) in
a suitable medium. b. Expose the spores to various concentrations of NP213 or a vehicle
control. c. Incubate for a specified duration (e.g., 18 hours) at 30°C.

2. Staining: a. Add Propidium lodide (PI) solution to the fungal suspension to a final
concentration of 2 pg/mL. b. Incubate in the dark for 15 minutes at room temperature.

3. Imaging: a. Place a small volume of the stained suspension on a microscope slide. b.
Visualize using a fluorescence microscope with appropriate filter sets for PI (Excitation: ~535
nm, Emission: ~617 nm). c. Capture images using both bright-field (for total cell count) and
fluorescence channels (for Pl-positive, non-viable cells).
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4. Analysis: a. Count the total number of cells in the bright-field image. b. Count the number of
red fluorescent (Pl-positive) cells in the corresponding fluorescence image. c. Calculate the
percentage of non-viable cells for each treatment condition.

Protocol 3: Calcofluor White (CFW) Staining for Cell Wall
Visualization

This protocol is for visualizing the fungal cell wall but should be used with the understanding
that it does not indicate viability for membrane-active agents like NP213.[1]

1. Sample Preparation: a. Collect nail samples or fungal cultures treated with NP213. b. For
nail samples, treat with a clearing agent like potassium hydroxide (KOH) to digest keratin.

2. Staining: a. Add a drop of Calcofluor white staining solution to the prepared sample on a
microscope slide. b. Incubate for 1-5 minutes.

3. Imaging: a. Visualize using a fluorescence microscope with a UV filter set (Excitation: ~365
nm, Emission: ~435 nm). b. Fungal cell walls will fluoresce bright blue-white.

4. Interpretation: a. Note the presence and morphology of fungal elements. b. Crucially, do not
interpret the presence of stained fungi as treatment failure. This method shows both live and
dead fungal structures.[1] It should be paired with a viability assay like PI staining or TEM for
an accurate assessment.

Diagrams and Workflows
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NP213 Mechanism of Action
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Caption: NP213 targets the fungal plasma membrane, causing lysis and cell death.
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TEM Experimental Workflow
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Caption: Workflow for preparing NP213-treated fungi for TEM analysis.
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Propidium lodide (PI) Viability Assay
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Caption: Experimental workflow for assessing fungal viability using PI staining.
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Comparison of Viability Assessment Methods
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Caption: Comparison of outcomes from different fungal assessment techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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